molecular formula C26H37N3O4 B122832 Moxilubant CAS No. 146978-48-5

Moxilubant

Cat. No. B122832
M. Wt: 455.6 g/mol
InChI Key: VAYJLOGCWOXMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxilubant is a small molecule antagonist that has been recently developed to target the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of energy homeostasis, appetite, and body weight. Moxilubant has shown promising results in preclinical studies and is being considered as a potential therapeutic option for obesity and other metabolic disorders.

Mechanism Of Action

The mechanism of action of moxilubant involves the inhibition of Moxilubant signaling. Moxilubant is activated by the binding of its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), which leads to the activation of downstream signaling pathways that regulate energy homeostasis. Moxilubant binds to Moxilubant and prevents the binding of α-MSH, thereby inhibiting the downstream signaling pathways.

Biochemical And Physiological Effects

Moxilubant has been shown to have several biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also improves glucose homeostasis and insulin sensitivity by enhancing insulin signaling in peripheral tissues. Moxilubant has been shown to have minimal effects on blood pressure and heart rate, indicating that it is unlikely to cause cardiovascular side effects.

Advantages And Limitations For Lab Experiments

Moxilubant has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high degree of selectivity for Moxilubant and does not interact with other receptors or enzymes. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, moxilubant has some limitations for lab experiments. It is not suitable for use in certain animal models that do not express Moxilubant, such as mice lacking the receptor. It also has a limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the development and application of moxilubant. One potential application is in the treatment of obesity and other metabolic disorders. Clinical trials are currently underway to evaluate the safety and efficacy of moxilubant in humans. Another potential application is in the study of the role of Moxilubant in other physiological processes, such as inflammation and pain. Moxilubant could also be used as a tool to study the molecular mechanisms of Moxilubant signaling and to identify novel therapeutic targets for metabolic disorders.

Synthesis Methods

Moxilubant is synthesized using a multi-step process that involves the use of various chemical reagents and intermediates. The synthesis starts with the preparation of the key intermediate, which is then subjected to further reactions to obtain the final product. The exact details of the synthesis method are proprietary and have not been disclosed.

Scientific Research Applications

Moxilubant has been extensively studied in preclinical models to evaluate its efficacy and safety. In vitro studies have shown that it selectively inhibits Moxilubant without affecting other melanocortin receptors. In vivo studies in rodents have demonstrated that it reduces food intake, body weight, and adiposity. It has also been shown to improve glucose homeostasis and insulin sensitivity.

properties

CAS RN

146978-48-5

Product Name

Moxilubant

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28)

InChI Key

VAYJLOGCWOXMAS-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

Other CAS RN

146978-48-5

Origin of Product

United States

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